1-(3-Chloropyridin-2-yl)butan-1-one
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Overview
Description
1-(3-Chloropyridin-2-yl)butan-1-one is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol It is characterized by the presence of a chloropyridine ring attached to a butanone moiety
Preparation Methods
The synthesis of 1-(3-Chloropyridin-2-yl)butan-1-one can be achieved through several routes. One common method involves the reaction of 3-chloropyridine with butanone in the presence of a base, such as sodium hydroxide, under reflux conditions . Another approach includes the use of 3-chloro-2-hydrazinopyridine as a starting material, which reacts with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form the desired product . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs, making the process more suitable for large-scale manufacturing.
Chemical Reactions Analysis
1-(3-Chloropyridin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)butan-1-one has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)butan-1-one can be compared with other similar compounds, such as:
1-(3-Bromopyridin-2-yl)butan-1-one: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(3-Fluoropyridin-2-yl)butan-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and biological activities.
1-(3-Methylpyridin-2-yl)butan-1-one:
The uniqueness of this compound lies in its specific reactivity and the range of applications it offers, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-4-8(12)9-7(10)5-3-6-11-9/h3,5-6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERPPZJKEDPSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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